molecular formula C7H7ClO2 B3378969 2-Chloro-1-(3-methylfuran-2-yl)ethan-1-one CAS No. 1502390-71-7

2-Chloro-1-(3-methylfuran-2-yl)ethan-1-one

Cat. No.: B3378969
CAS No.: 1502390-71-7
M. Wt: 158.58
InChI Key: TZPGCGVDIXPEFR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3-methylfuran-2-yl)ethan-1-one typically involves the chlorination of 1-(3-methylfuran-2-yl)ethan-1-one. The reaction is carried out under controlled conditions to ensure the selective chlorination of the ethanone group. Common reagents used in this synthesis include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) or chloroform (CHCl3).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is typically purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3-methylfuran-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furan derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or primary amines in the presence of a base.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethanone derivatives.

    Reduction: Formation of 1-(3-methylfuran-2-yl)ethanol.

    Oxidation: Formation of furan-2-carboxylic acid derivatives.

Scientific Research Applications

2-Chloro-1-(3-methylfuran-2-yl)ethan-1-one is widely used in scientific research due to its unique properties. Some of its applications include:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Drug Discovery: Employed in the development of new pharmaceuticals due to its potential biological activity.

    Materials Science: Utilized in the synthesis of novel materials with specific properties.

    Biological Studies: Investigated for its potential effects on biological systems and pathways.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3-methylfuran-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the chloro and carbonyl groups, making it reactive towards nucleophiles. This reactivity allows it to form covalent bonds with biological molecules, potentially altering their function and activity.

Comparison with Similar Compounds

2-Chloro-1-(3-methylfuran-2-yl)ethan-1-one can be compared with similar compounds such as:

    2-Chloro-1-(2-furyl)ethan-1-one: Similar structure but with a furan ring instead of a methylfuran ring.

    2-Bromo-1-(3-methylfuran-2-yl)ethan-1-one: Bromine atom instead of chlorine, leading to different reactivity.

    1-(3-Methylfuran-2-yl)ethan-1-one: Lacks the chloro substituent, resulting in different chemical properties.

The uniqueness of this compound lies in its specific reactivity due to the presence of both the chloro and carbonyl groups, making it a valuable compound in various research applications.

Properties

IUPAC Name

2-chloro-1-(3-methylfuran-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2/c1-5-2-3-10-7(5)6(9)4-8/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPGCGVDIXPEFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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